Regioisomer Differentiation: 1,3,4- vs. 1,2,4-Oxadiazole Core Lipophilicity
The 1,3,4-oxadiazole core, as present in the target compound, exhibits significantly lower lipophilicity compared to the isomeric 1,2,4-oxadiazole core. In a systematic comparison of matched pairs within the AstraZeneca collection, the 1,3,4-isomer showed an order of magnitude reduction in log D (lipophilicity) relative to its 1,2,4-counterpart [1]. This difference is attributed to the intrinsically different charge distributions and dipole moments of the two regioisomers [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole core: Log D is an order of magnitude lower |
| Comparator Or Baseline | 1,2,4-oxadiazole core: Log D is an order of magnitude higher |
| Quantified Difference | Order of magnitude lower log D |
| Conditions | Matched pair analysis of compounds from the AstraZeneca compound collection; exact log D values are compound-dependent but the relative trend is consistent across virtually all cases. |
Why This Matters
Lower lipophilicity is a critical driver for improving aqueous solubility, reducing off-target binding (e.g., hERG), and enhancing metabolic stability, thereby directly impacting the developability profile of drug candidates.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
